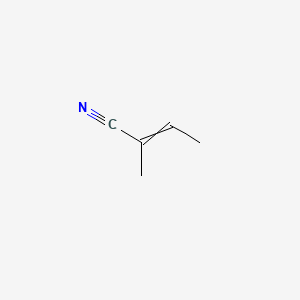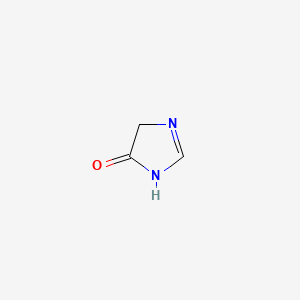
2-Methyl-2-butennitril
Übersicht
Beschreibung
It is a colorless to light yellow liquid that is slightly soluble in water and has a boiling point of approximately 122°C . This compound is used in various chemical processes and has applications in different fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-Butenenitrile, 2-methyl- has a wide range of applications in scientific research, including:
Wirkmechanismus
Mode of Action
2-Butenenitrile, 2-methyl- is a nitrile compound. Nitriles are known to undergo various chemical reactions, including polymerization in the presence of metals and some metal compounds . They can also react with strong oxidizing acids, leading to violent reactions . In biological systems, nitriles can be hydrolyzed in both aqueous acid and base to give carboxylic acids . These reactions could potentially alter the function of the compound’s targets, leading to changes in the biological system.
Biochemical Pathways
Nitriles, such as 2-Butenenitrile, 2-methyl-, are known to be part of various metabolic pathways in bacteria . They can be hydrolyzed to carboxylic acids, a reaction that generates heat . This process could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that this compound is highly flammable and may be sensitive to prolonged exposure to air . It is also insoluble in water , which could impact its bioavailability in aqueous biological systems.
Result of Action
It is known that nitriles can cause a variety of effects in biological systems, depending on their specific targets and the nature of their interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Butenenitrile, 2-methyl-. For instance, this compound is known to be sensitive to prolonged exposure to air . It is also insoluble in water , which could impact its behavior in aqueous environments. Furthermore, it is highly flammable , which could affect its stability and safety in certain environments.
Biochemische Analyse
Biochemical Properties
2-Methyl-2-butenenitrile plays a crucial role in biochemical reactions, particularly in the hydrolysis of nitrile compounds. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is essential for the metabolism of nitrile compounds in various organisms . Additionally, 2-Methyl-2-butenenitrile can polymerize in the presence of metals and some metal compounds, indicating its reactivity and potential for forming complex biochemical structures .
Cellular Effects
2-Methyl-2-butenenitrile has significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that 2-Methyl-2-butenenitrile can cause genetic toxicity, affecting bacterial mutagenicity and potentially leading to mutations . This compound’s impact on cellular metabolism includes its role in the hydrolysis of nitriles, which is crucial for the detoxification and utilization of nitrile compounds in cells.
Molecular Mechanism
The molecular mechanism of 2-Methyl-2-butenenitrile involves its interaction with biomolecules, particularly enzymes like nitrilases. These enzymes catalyze the hydrolysis of 2-Methyl-2-butenenitrile to produce carboxylic acids and ammonia. This reaction is essential for the metabolism of nitrile compounds and involves the binding of 2-Methyl-2-butenenitrile to the active site of nitrilases, leading to the cleavage of the nitrile group . Additionally, 2-Methyl-2-butenenitrile can polymerize in the presence of metals, indicating its potential for forming complex biochemical structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-butenenitrile can change over time. This compound is sensitive to prolonged exposure to air, which can lead to its degradation . Studies have shown that 2-Methyl-2-butenenitrile can cause genetic toxicity over time, affecting bacterial mutagenicity and potentially leading to mutations . The stability and degradation of 2-Methyl-2-butenenitrile are crucial factors in its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-butenenitrile vary with different dosages in animal models. At lower doses, this compound may have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that 2-Methyl-2-butenenitrile can cause acute toxicity when ingested, inhaled, or absorbed through the skin . The threshold effects and toxic doses of 2-Methyl-2-butenenitrile are essential considerations in its use and study in animal models.
Metabolic Pathways
2-Methyl-2-butenenitrile is involved in metabolic pathways that include the hydrolysis of nitrile compounds. Enzymes such as nitrilases catalyze the conversion of 2-Methyl-2-butenenitrile to carboxylic acids and ammonia, which are essential for the metabolism and detoxification of nitrile compounds . This compound’s role in metabolic pathways highlights its importance in biochemical reactions and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Methyl-2-butenenitrile within cells and tissues involve its interaction with transporters and binding proteins. This compound is insoluble in water and may require specific transport mechanisms to move within cells . The localization and accumulation of 2-Methyl-2-butenenitrile in cells are crucial factors in its biochemical effects and potential toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butenenitrile, 2-methyl- can be synthesized through the isomerization of alkene-nitrile mixed liquids. One method involves the direct isomerization of 2-methyl-3-butenenitrile to 2-methyl-2-butenenitrile using nickel (0) and phosphine complexes in a biphasic ionic liquid/organic solvent system . Another method involves the use of reverse phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid .
Industrial Production Methods
Industrial production of 2-Butenenitrile, 2-methyl- typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenenitrile, 2-methyl- undergoes several types of chemical reactions, including:
Polymerization: This compound can polymerize in the presence of metals and some metal compounds.
Hydrolysis: It can be hydrolyzed in both aqueous acid and base to give carboxylic acids.
Oxidation: Peroxides can convert nitriles to amides.
Reduction: Nitriles can react vigorously with reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Peroxides and epoxides are commonly used oxidizing agents.
Reducing Agents: Various reducing agents can be used, depending on the desired product.
Acids and Bases: Aqueous acids and bases are used for hydrolysis reactions.
Major Products Formed
Carboxylic Acids: Formed through hydrolysis reactions.
Vergleich Mit ähnlichen Verbindungen
2-Butenenitrile, 2-methyl- can be compared with other similar compounds, such as:
2-Methyl-3-butenenitrile: Another isomer with similar chemical properties but different reactivity and applications.
2-Cyanobutane: A related nitrile compound with different molecular structure and uses.
2-Methylbutanenitrile: Another similar compound with distinct chemical and physical properties.
The uniqueness of 2-Butenenitrile, 2-methyl- lies in its specific reactivity and applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-methylbut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-3-5(2)4-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXNSHZBFXGOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Record name | 2-METHYL-2-BUTENENITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20623 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025577 | |
| Record name | 2-Methyl-2-butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-2-butenenitrile is a clear amber liquid. (NTP, 1992) | |
| Record name | 2-METHYL-2-BUTENENITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20623 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
less than 67 °F (NTP, 1992) | |
| Record name | 2-METHYL-2-BUTENENITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20623 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2-METHYL-2-BUTENENITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20623 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.817 at 65.3 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 2-METHYL-2-BUTENENITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20623 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
74.3 mmHg at 75 °F ; 148.2 mmHg at 111 °F; 293.8 mmHg at 149 °F (NTP, 1992) | |
| Record name | 2-METHYL-2-BUTENENITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20623 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
4403-61-6 | |
| Record name | 2-METHYL-2-BUTENENITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20623 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-2-butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-2-butenenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-butenenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[5-(3-Hydroxyoct-1-enyl)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1212956.png)








![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)
